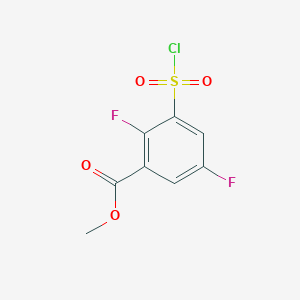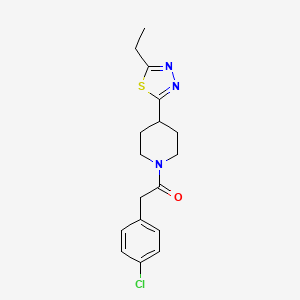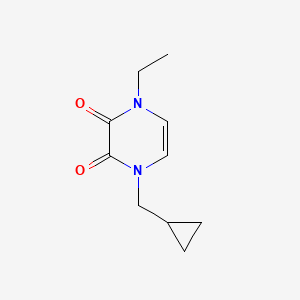
Methyl 3-(chlorosulfonyl)-2,5-difluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multiple steps and the use of different reagents. For instance, the synthesis of 4-chloro-2,3,5-trifluorobenzoic acid from methyl 2,3,4,5-tetrafluorobenzoate involves three steps and is characterized by techniques such as FTIR, NMR, MS, and elemental analysis . Similarly, the synthesis of chloromethylated dibenzoanthronyls uses concentrated sulfuric acid and sym-dichlorodimethyl ether . These methods suggest that the synthesis of methyl 3-(chlorosulfonyl)-2,5-difluorobenzoate would likely involve halogenation and sulfonation steps, with careful control of reaction conditions to ensure the introduction of the chlorosulfonyl group at the correct position on the aromatic ring.
Molecular Structure Analysis
The molecular structure of related compounds is determined using techniques like X-ray single crystal diffraction, as seen in the synthesis of two isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride . These techniques allow for the precise determination of molecular geometry, bond lengths, and angles, which are crucial for understanding the reactivity and properties of the compound. For methyl 3-(chlorosulfonyl)-2,5-difluorobenzoate, similar structural analysis would be necessary to confirm the placement of functional groups and overall molecular conformation.
Chemical Reactions Analysis
The papers describe various chemical reactions involving halogenated benzoic acid derivatives and sulfonate compounds. For example, S-methyl thiobenzoate reacts with methyl triflate to yield benzoic trifluoromethanesulfonic anhydride . This indicates that compounds with sulfonate groups can participate in reactions to form new sulfonic anhydrides or sulfonium ions, suggesting that methyl 3-(chlorosulfonyl)-2,5-difluorobenzoate could also undergo similar reactions, potentially acting as a reagent in the synthesis of other complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds in the papers are not directly discussed, but can be inferred from their molecular structures and the nature of their substituents. For instance, the presence of halogen atoms and sulfonate groups typically increases the acidity of benzoic acid derivatives and affects their solubility in different solvents . The steric hindrance and electronic effects of these groups can also influence the reactivity of the compounds. Therefore, methyl 3-(chlorosulfonyl)-2,5-difluorobenzoate would likely exhibit properties consistent with other halogenated and sulfonated aromatic compounds, such as being a strong acid and having limited solubility in non-polar solvents.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- One-Pot Synthesis : Methyl 3-(chlorosulfonyl)-2,5-difluorobenzoate plays a role in the one-pot synthesis processes, such as the synthesis of chlorosulfonyl derivatives, demonstrating its utility in creating complex chemical structures through direct reactions with chlorosulfonic acid (Qaisi et al., 2004).
- Regiocontrolled Metallation : The compound is involved in regiocontrolled metallation processes, indicating its use in the precise synthesis of organic molecules where the position of metallation is critical for the final product's properties (Thornton & Jarman, 1990).
Chemical Process Optimization
- Continuous-Flow Diazotization : Methyl 3-(chlorosulfonyl)-2,5-difluorobenzoate is used in continuous-flow diazotization, which is a method that optimizes the synthesis process by reducing side reactions like hydrolysis, demonstrating the chemical's role in improving industrial chemical synthesis efficiency (Yu et al., 2016).
Synthesis of Derivatives and Complex Molecules
- Synthesis of Sulfonamide-Amide Derivatives : The compound is used in the synthesis of bifunctional sulfonamide-amide derivatives, illustrating its utility in producing compounds with potential antibacterial and antifungal properties (Abbavaram & Reddyvari, 2013).
- Formation of Highly Reactive Derivatives : It plays a role in forming highly reactive derivatives like N-chlorosulfonyl derivatives, indicating its potential in synthesizing compounds with varied chemical reactivity and applications (Hirai, Matsuda & Kishida, 1973).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 3-chlorosulfonyl-2,5-difluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O4S/c1-15-8(12)5-2-4(10)3-6(7(5)11)16(9,13)14/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDFDJRJFWOQIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)F)S(=O)(=O)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(chlorosulfonyl)-2,5-difluorobenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-[4-(4-Methylpyrimidin-2-yl)piperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2506348.png)





![2,5-dichloro-N-[1-(propan-2-yl)-1H-pyrazol-3-yl]pyridine-3-sulfonamide](/img/structure/B2506357.png)




![2,4-dichloro-N-[4-(morpholin-4-yl)phenyl]benzamide](/img/structure/B2506366.png)
![5-Methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indazole-7-carboxylic acid](/img/structure/B2506369.png)